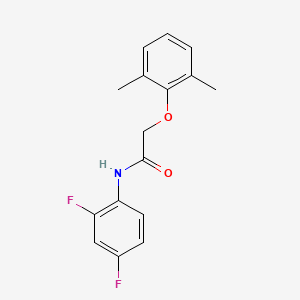
5-(4-ethylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-ethylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as ETD, is a compound that has been widely studied in scientific research due to its potential therapeutic applications. ETD belongs to the class of thioxopyrimidines and has been found to exhibit a range of biological activities.
作用机制
The exact mechanism of action of 5-(4-ethylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to act through multiple pathways. 5-(4-ethylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to inhibit the activity of enzymes such as reverse transcriptase and protease, which are essential for the replication of viruses. It has also been found to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
5-(4-ethylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to have a range of biochemical and physiological effects. Studies have shown that 5-(4-ethylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can decrease the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant activity. 5-(4-ethylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to decrease the levels of pro-inflammatory cytokines, suggesting its anti-inflammatory activity. Additionally, 5-(4-ethylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to increase the levels of acetylcholine in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 5-(4-ethylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its wide range of biological activities, which make it a versatile compound for studying various biological processes. However, one limitation is that 5-(4-ethylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be difficult to synthesize, which may limit its availability for research purposes.
未来方向
There are several future directions for research on 5-(4-ethylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an antiviral agent, particularly against emerging viruses such as SARS-CoV-2. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-ethylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its potential interactions with other compounds.
合成方法
The synthesis of 5-(4-ethylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through a variety of methods, including the reaction of 4-ethylbenzaldehyde with thiourea in the presence of acetic acid and subsequent condensation with dimethylmalonate. Other methods include the reaction of 4-ethylbenzaldehyde with ethyl cyanoacetate and subsequent cyclization with thiourea.
科学研究应用
5-(4-ethylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antioxidant activities. Studies have shown that 5-(4-ethylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV. 5-(4-ethylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
5-[(4-ethylphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-4-10-5-7-11(8-6-10)9-12-13(18)16(2)15(20)17(3)14(12)19/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBAAWMMMQKVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



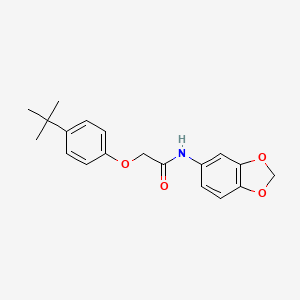
![methyl 3-{2-[1-(2,4-difluorophenyl)ethylidene]hydrazino}-4-methyl-2-thiophenecarboxylate](/img/structure/B5830080.png)
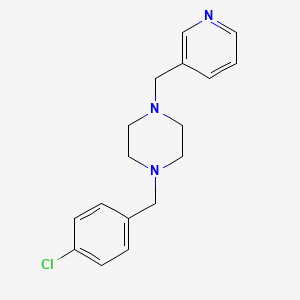
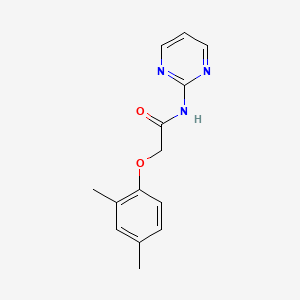

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5830122.png)
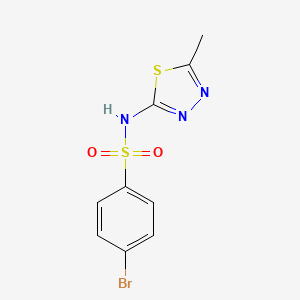

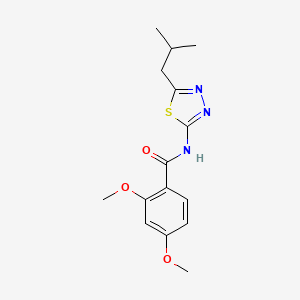
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5830147.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B5830160.png)
